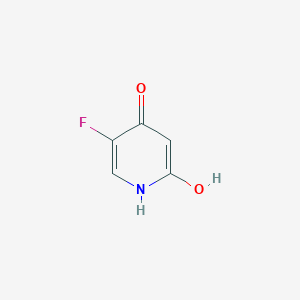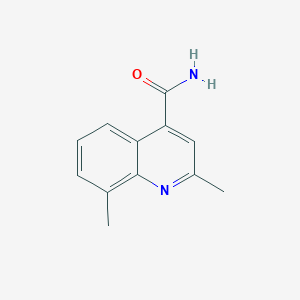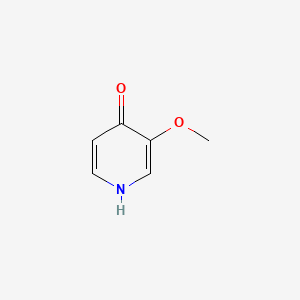
3-Methoxypyridin-4-OL
Descripción general
Descripción
3-Methoxypyridin-4-OL is a natural product found in Pulicaria laciniata . It has a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol . The IUPAC name for this compound is 3-methoxy-1H-pyridin-4-one .
Molecular Structure Analysis
The InChI code for 3-Methoxypyridin-4-OL is 1S/C6H7NO2/c1-9-6-4-7-3-2-5 (6)8/h2-4H,1H3, (H,7,8) . The Canonical SMILES representation is COC1=CNC=CC1=O . These representations provide a detailed view of the molecular structure of the compound.
Physical And Chemical Properties Analysis
3-Methoxypyridin-4-OL has a molecular weight of 125.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 125.047678466 g/mol . The Topological Polar Surface Area is 38.3 Ų . The compound has a Heavy Atom Count of 9 .
Aplicaciones Científicas De Investigación
1. Oncology Research and Kinase Inhibition
The compound 3-methoxypyridin-4-OL and its derivatives have been studied for their role in oncology, specifically as kinase inhibitors. For instance, one derivative demonstrated potent inhibitory effects on the oncogenic kinase bRAF, indicating potential applications in cancer treatment (Palmer et al., 2012).
2. Bone Turnover and Osteoporosis Treatment
Another derivative was identified as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in the treatment of osteoporosis. The compound displayed significant efficacy in various in vivo models of bone turnover, underlining its potential for clinical development in this area (Hutchinson et al., 2003).
3. Neurological Disorders and Imaging
3-Methoxypyridin-4-OL derivatives have been explored for their utility in neurological disorders and imaging. Studies showed that certain derivatives can bind to voltage-gated potassium channels, with potential applications in treating multiple sclerosis and as positron emission tomography (PET) tracers for imaging demyelinated lesions (Rodríguez-Rangel et al., 2020).
4. Antihypertensive Activity
In cardiovascular research, specific 3-methoxypyridin-4-OL derivatives exhibited antihypertensive activity, suggesting their use in managing hypertension. These compounds demonstrated potent activity comparable to known antihypertensive drugs (Cassidy et al., 1992).
5. Anticancer and Antifungal Properties
Research has also uncovered that certain 3-methoxypyridin-4-OL derivatives possess cytotoxic and antifungal activities. These properties make them potential candidates for developing treatments against various pathogens and tumors (Wu et al., 2015).
Propiedades
IUPAC Name |
3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKECCYGTTKNLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198757 | |
| Record name | 4-Hydroxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridin-4-OL | |
CAS RN |
50700-60-2, 62885-41-0 | |
| Record name | 1H-Pyridin-4-one, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



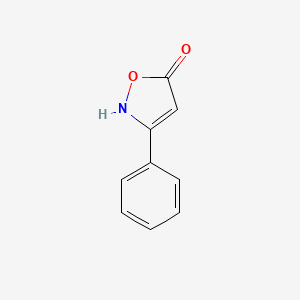
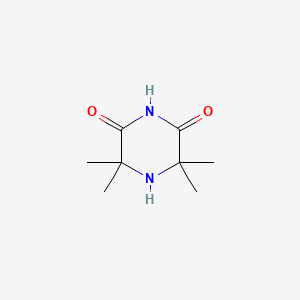
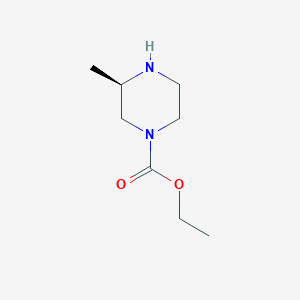
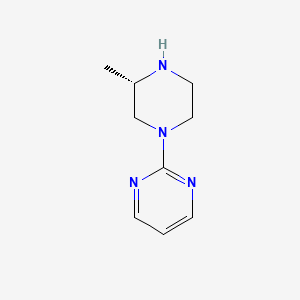
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B7809935.png)
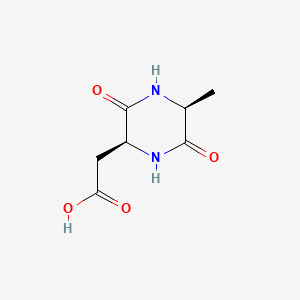
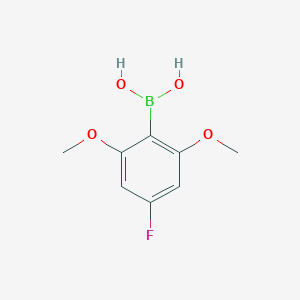
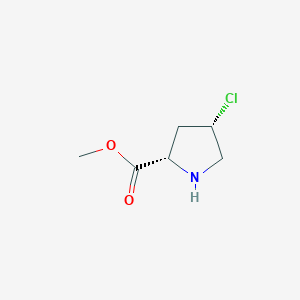
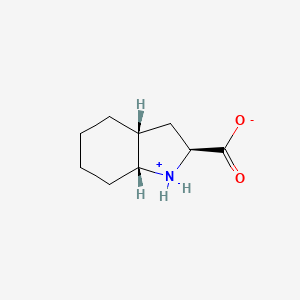
![(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7809979.png)


